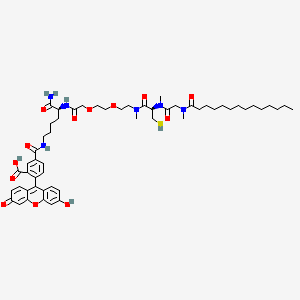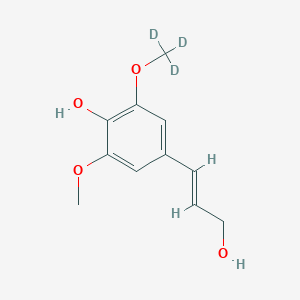
Sinapyl alcohol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinapyl alcohol-d3 is a deuterated form of sinapyl alcohol, which is an organic compound structurally related to cinnamic acid. It is biosynthesized via the phenylpropanoid biochemical pathway, with sinapaldehyde as its immediate precursor. Sinapyl alcohol is one of the monolignols, which are precursors to lignin or lignans . The deuterated version, this compound, is often used in scientific research to trace and study the metabolic pathways and reactions involving sinapyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sinapyl alcohol-d3 typically involves the deuteration of sinapyl alcohol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is crucial, and it is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Sinapyl alcohol-d3 undergoes various chemical reactions, including:
Oxidation: Sinapyl alcohol can be oxidized to sinapaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Sinapyl alcohol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sinapaldehyde.
Reduction: Sinapyl alcohol.
Substitution: Sinapyl esters or ethers.
Applications De Recherche Scientifique
Sinapyl alcohol-d3 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving lignin biosynthesis and degradation.
Biology: It helps in understanding the metabolic pathways of phenylpropanoids in plants.
Medicine: Research on its anti-inflammatory and antinociceptive properties is ongoing.
Industry: It is used in the production of deuterated compounds for NMR spectroscopy and other analytical techniques
Mécanisme D'action
Sinapyl alcohol-d3 exerts its effects through its incorporation into lignin biosynthesis. The compound is converted into sinapyl alcohol by the enzyme sinapyl alcohol dehydrogenase (SAD). This enzyme catalyzes the reduction of sinapaldehyde to sinapyl alcohol, which is then polymerized into lignin. The deuterium atoms in this compound allow researchers to trace its incorporation and study the lignification process in detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coniferyl alcohol: Another monolignol involved in lignin biosynthesis.
p-Coumaryl alcohol: A monolignol that is a precursor to lignin.
Sinapinic acid: A related compound in the phenylpropanoid pathway.
Uniqueness
Sinapyl alcohol-d3 is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxy-6-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+/i1D3 |
Clé InChI |
LZFOPEXOUVTGJS-VGIDZVCYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)/C=C/CO)OC)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


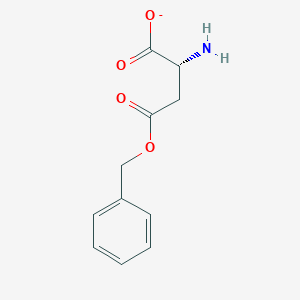
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
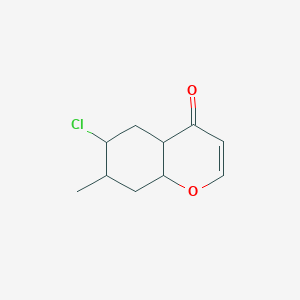

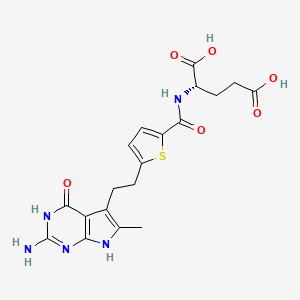
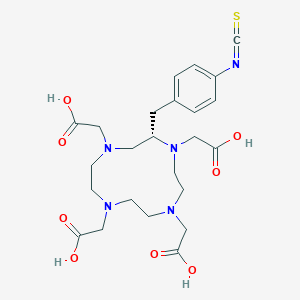
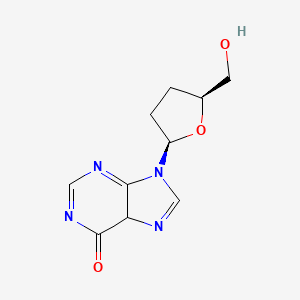
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
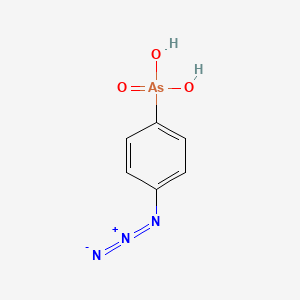

![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
